molecular formula C21H18O B8732631 1,2,3-Triphenylpropan-1-one CAS No. 4842-45-9

1,2,3-Triphenylpropan-1-one

Cat. No. B8732631
M. Wt: 286.4 g/mol
InChI Key: DVSJRMGIJOSODD-UHFFFAOYSA-N
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Patent
US06174874B1

Procedure details

To deoxybenzoin (0.20 g, 1.02 mmol) in DMF (5 mL) were added at 0° C. NaH in oil (0.050 g, 1.22 mmol) and benzyl bromide (183 μL). After 1 h at room temperature, the reaction mixture was partitioned between NH4OAc and ether. After usual work up procedure the title compound was purified by flash chromatography (0.95 g).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0.05 g
Type
reactant
Reaction Step Three
Quantity
183 μL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+]>CN(C=O)C.C(Br)C1C=CC=CC=1>[C:1]1([C:7](=[O:8])[CH:9]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)CC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
oil
Quantity
0.05 g
Type
reactant
Smiles
Step Four
Name
Quantity
183 μL
Type
solvent
Smiles
C(C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between NH4OAc and ether
CUSTOM
Type
CUSTOM
Details
After usual work up procedure the title compound was purified by flash chromatography (0.95 g)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)C(C(CC1=CC=CC=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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